molecular formula C7H12ClN B1347572 5-Chloro-2,2-dimethylpentanenitrile CAS No. 4207-54-9

5-Chloro-2,2-dimethylpentanenitrile

Cat. No. B1347572
Key on ui cas rn: 4207-54-9
M. Wt: 145.63 g/mol
InChI Key: AGJFOWMZIAASOW-UHFFFAOYSA-N
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Patent
US06344580B1

Procedure details

Isobutyronitrile (9.9 g, 0.143 mole) is added dropwise to a suspension of lithium dimethylamide (7.3 g, 0.143 mole) in hexanes. The resultant anion solution is added to a solution of 1-bromo-3-chloropropane (24.8 g, 0.16 mole) in hexane at 5° to 10° C., warmed to room temperature, and quenched with water. The phases are separated and the organic phase is concentrated in vacuo to afford the title product as a yellow oil, 19.0 g(80% pure, 90.9% yield), identified via gas chromatography.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90.9%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH:2]([CH3:4])[CH3:3].C[N-]C.[Li+].Br[CH2:11][CH2:12][CH2:13][Cl:14]>CCCCCC>[Cl:14][CH2:13][CH2:12][CH2:11][C:2]([CH3:4])([CH3:3])[C:1]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
7.3 g
Type
reactant
Smiles
C[N-]C.[Li+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
24.8 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The phases are separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(C#N)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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